molecular formula C21H20FN3O2 B12390820 Lerzeparib CAS No. 2459693-01-5

Lerzeparib

Número de catálogo: B12390820
Número CAS: 2459693-01-5
Peso molecular: 365.4 g/mol
Clave InChI: FBKICCXLQKLXAZ-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lerzeparib is a promising pharmaceutical compound currently under development, primarily targeting cancer treatment. It is classified as a Poly ADP-Ribose Polymerase (PARP) inhibitor, a category of drugs designed to exploit weaknesses in cancer cells’ DNA repair mechanisms. By inhibiting PARP enzymes, this compound induces DNA damage in cancer cells, leading to cell death. This compound is particularly effective against cancers associated with BRCA mutations, such as breast and ovarian cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lerzeparib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: Lerzeparib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within this compound, altering its chemical properties.

    Substitution: Substitution reactions are used to introduce or replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Lerzeparib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying PARP inhibition and DNA repair mechanisms.

    Biology: Investigated for its effects on cellular processes and DNA damage response.

    Medicine: Undergoing clinical trials for the treatment of BRCA-mutated cancers, including breast, ovarian, prostate, and pancreatic cancers.

Mecanismo De Acción

Lerzeparib exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks in DNA. When PARP enzymes are inhibited, single-strand breaks accumulate, leading to double-strand breaks during DNA replication. Cancer cells with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are unable to repair these breaks, resulting in cell death. This selective targeting of cancer cells reduces overall toxicity compared to traditional chemotherapy .

Comparación Con Compuestos Similares

Lerzeparib is part of a class of PARP inhibitors, which includes other compounds such as:

    Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.

    Niraparib: Known for its efficacy in treating ovarian cancer.

    Rucaparib: Used in the treatment of ovarian and prostate cancers.

Uniqueness of this compound: this compound stands out due to its specific molecular structure and its potential for use in combination therapies. Ongoing research aims to enhance its efficacy and overcome resistance mechanisms that often develop with monotherapy .

Propiedades

Número CAS

2459693-01-5

Fórmula molecular

C21H20FN3O2

Peso molecular

365.4 g/mol

Nombre IUPAC

6-fluoro-2-[4-[(2R)-2-methylpyrrolidin-2-yl]phenyl]-11-oxa-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

InChI

InChI=1S/C21H20FN3O2/c1-21(7-2-8-23-21)13-5-3-12(4-6-13)19-16-11-27-25-20(26)15-9-14(22)10-17(24-19)18(15)16/h3-6,9-10,23-24H,2,7-8,11H2,1H3,(H,25,26)/t21-/m1/s1

Clave InChI

FBKICCXLQKLXAZ-OAQYLSRUSA-N

SMILES isomérico

C[C@@]1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3

SMILES canónico

CC1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.